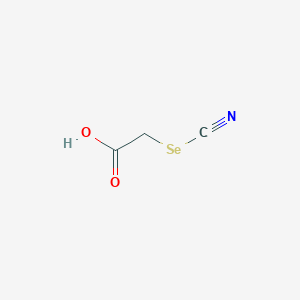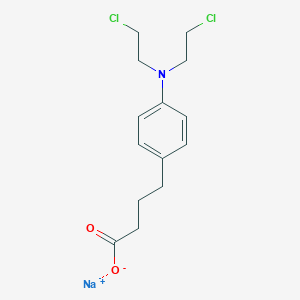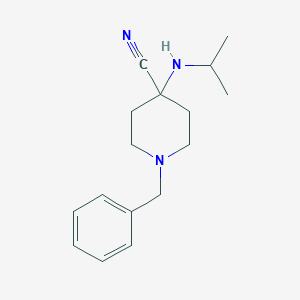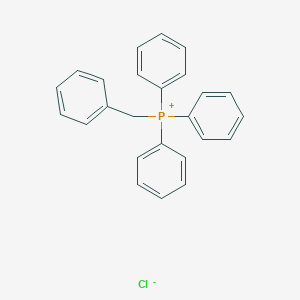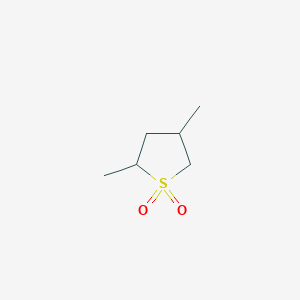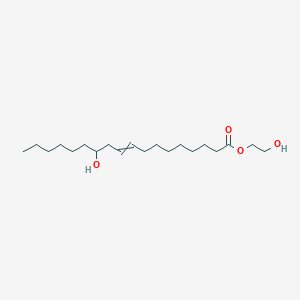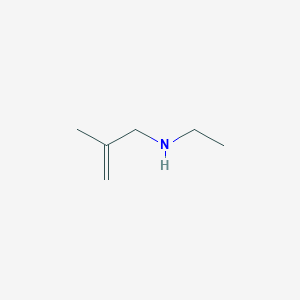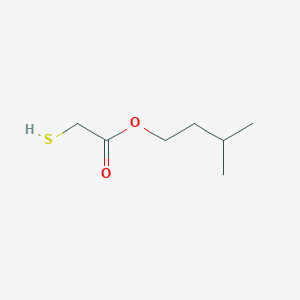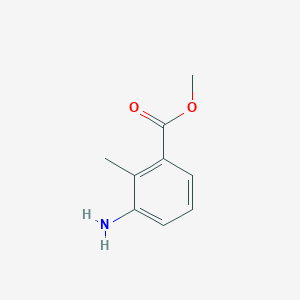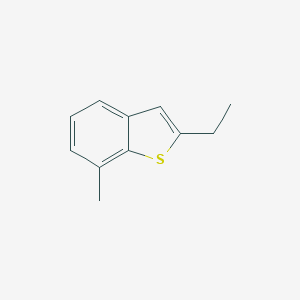
2-Ethyl-7-methyl-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-7-methyl-1-benzothiophene (EMBT) is a sulfur-containing aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). EMBT is found in various environmental matrices, including crude oil, coal tar, and gasoline. Due to its unique chemical structure, EMBT has attracted significant attention in the scientific community for its potential applications in various fields, including organic synthesis, material science, and environmental chemistry.
作用機序
The mechanism of action of 2-Ethyl-7-methyl-1-benzothiophene is not well understood. However, it is believed that 2-Ethyl-7-methyl-1-benzothiophene exerts its effects through the activation of various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. 2-Ethyl-7-methyl-1-benzothiophene has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
生化学的および生理学的効果
2-Ethyl-7-methyl-1-benzothiophene has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 2-Ethyl-7-methyl-1-benzothiophene has been shown to inhibit the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 2-Ethyl-7-methyl-1-benzothiophene has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-Ethyl-7-methyl-1-benzothiophene has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
2-Ethyl-7-methyl-1-benzothiophene has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. 2-Ethyl-7-methyl-1-benzothiophene is also stable under normal laboratory conditions and can be easily stored for long periods. However, 2-Ethyl-7-methyl-1-benzothiophene has some limitations for lab experiments, including its low solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when handling 2-Ethyl-7-methyl-1-benzothiophene in the laboratory.
将来の方向性
There are several future directions for research on 2-Ethyl-7-methyl-1-benzothiophene. One area of research is the development of new synthetic methods for the preparation of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives. Another area of research is the investigation of the biological activities of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives, including their potential applications in the treatment of various diseases. Furthermore, the environmental fate and transport of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives should be investigated to better understand their impact on the environment. Finally, the development of new analytical methods for the detection and quantification of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives in various environmental matrices is also an important area of research.
合成法
2-Ethyl-7-methyl-1-benzothiophene can be synthesized through several methods, including the Friedel-Crafts reaction, Suzuki coupling reaction, and Heck reaction. The Friedel-Crafts reaction involves the reaction of toluene with sulfur and aluminum chloride, followed by oxidation with potassium permanganate to yield 2-Ethyl-7-methyl-1-benzothiophene. The Suzuki coupling reaction involves the reaction of 2-chloro-7-methylbenzo[b]thiophene with ethylboronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of 2-chloro-7-methylbenzo[b]thiophene with ethylene in the presence of a palladium catalyst.
科学的研究の応用
2-Ethyl-7-methyl-1-benzothiophene has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and environmental chemistry. 2-Ethyl-7-methyl-1-benzothiophene has been used as a ligand in the synthesis of various metal complexes, which have potential applications in catalysis and material science. 2-Ethyl-7-methyl-1-benzothiophene has also been used as a precursor in the synthesis of various functionalized 2-Ethyl-7-methyl-1-benzothiophene derivatives, which have potential applications in organic electronics, photovoltaic devices, and organic light-emitting diodes. In environmental chemistry, 2-Ethyl-7-methyl-1-benzothiophene has been used as a marker for the identification and quantification of PAHs in various environmental matrices.
特性
CAS番号 |
16587-43-2 |
|---|---|
製品名 |
2-Ethyl-7-methyl-1-benzothiophene |
分子式 |
C11H12S |
分子量 |
176.28 g/mol |
IUPAC名 |
2-ethyl-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-3-10-7-9-6-4-5-8(2)11(9)12-10/h4-7H,3H2,1-2H3 |
InChIキー |
RVZQNRZFJUGDMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=CC=CC(=C2S1)C |
正規SMILES |
CCC1=CC2=CC=CC(=C2S1)C |
同義語 |
2-Ethyl-7-methylbenzo[b]thiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



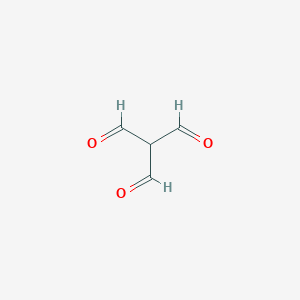
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
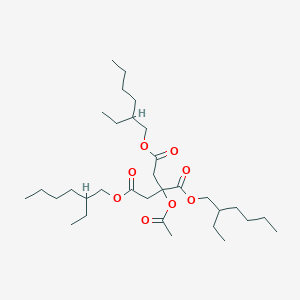
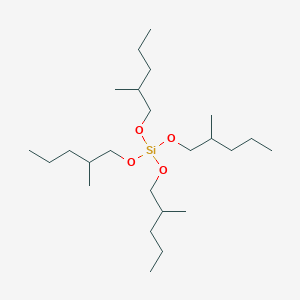
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
